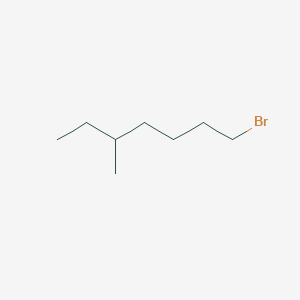

1-BROMO-5-METHYLHEPTANE

Description

1-Bromo-5-methylheptane (C₈H₁₇Br) is a branched alkyl bromide with a bromine atom at the terminal carbon (C1) and a methyl group at the fifth carbon (C5) of a seven-carbon chain. This structure confers unique physical and chemical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution (SN2) reactions, where steric effects and molecular geometry critically influence reactivity. Its synthesis typically involves the hydrobromination of 5-methyl-1-heptene or halogen exchange reactions. The compound’s branched structure reduces its boiling point compared to linear analogs and impacts its solubility in nonpolar solvents. Structural characterization of such molecules often employs crystallographic tools like SHELX, which aids in refining molecular geometries .

Properties

Molecular Formula |

C8H17B |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

1-bromo-5-methylheptane |

InChI |

InChI=1S/C8H17Br/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

BVMGVHGVLRWNEF-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCBr |

Canonical SMILES |

CCC(C)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BROMO-5-METHYLHEPTANE can be synthesized through the bromination of 5-methylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the 5-methylheptane molecule.

Industrial Production Methods: Industrial production of 5-methylheptyl bromide follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 5-methylheptane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify the desired brominated product.

Chemical Reactions Analysis

Types of Reactions: 1-BROMO-5-METHYLHEPTANE primarily undergoes nucleophilic substitution reactions (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can react with 5-methylheptyl bromide to replace the bromine atom with the nucleophile. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) can induce elimination reactions, resulting in the formation of alkenes.

Major Products:

Substitution Reactions: The major products of nucleophilic substitution reactions are the corresponding substituted alkanes, such as 5-methylheptanol (when using hydroxide) or 5-methylheptyl cyanide (when using cyanide).

Elimination Reactions: The major products of elimination reactions are alkenes, such as 5-methyl-1-heptene or 5-methyl-2-heptene, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 1-BROMO-5-METHYLHEPTANE is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, 5-methylheptyl bromide can be used to study the effects of alkylating agents on biological systems. It may also be employed in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: In the industrial sector, 5-methylheptyl bromide is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-methylheptyl bromide in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and reactivity of 1-bromo-5-methylheptane are best understood through comparison with structurally related bromoalkanes. Key compounds for comparison include:

1-Bromoheptane (Linear Analog)

- Structure : Linear C₇H₁₅Br.

- Physical Properties : Higher boiling point (199–201°C) due to increased surface area and van der Waals interactions.

- Reactivity : More sterically accessible for SN2 reactions, leading to faster reaction rates compared to branched analogs.

2-Bromo-5-methylheptane (Isomer)

- Structure : Bromine at C2, methyl at C4.

- Physical Properties : Lower boiling point (≈175°C) due to reduced molecular symmetry and packing efficiency.

- Reactivity : Steric hindrance at C2 slows SN2 kinetics, favoring elimination (E2) pathways under basic conditions.

1-Bromo-3-methylhexane (Shorter Chain Analog)

- Structure : C₇H₁₅Br with a methyl group at C3.

- Physical Properties : Similar boiling point to this compound but slightly lower density (1.12 g/cm³ vs. 1.18 g/cm³).

- Reactivity : Intermediate steric hindrance between linear and branched derivatives, moderating SN2 efficiency.

1-Bromo-4-methylhexane (Positional Isomer)

- Structure : Methyl group at C4.

- Physical Properties : Comparable boiling point to this compound but distinct solubility profiles due to altered polarity distribution.

Data Tables

Table 1: Physical Properties of Selected Bromoalkanes

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility in Hexane |

|---|---|---|---|---|

| This compound | 193.13 | 185–188 | 1.18 | High |

| 1-Bromoheptane | 179.10 | 199–201 | 1.14 | Very High |

| 2-Bromo-5-methylheptane | 193.13 | 175–178 | 1.16 | Moderate |

| 1-Bromo-3-methylhexane | 179.10 | 180–183 | 1.12 | High |

Table 2: Reactivity in SN2 Reactions (Relative Rates)

| Compound | Relative Rate (vs. 1-Bromoheptane) | Dominant Pathway |

|---|---|---|

| 1-Bromoheptane | 1.00 | SN2 |

| This compound | 0.45 | SN2/E2 mix |

| 2-Bromo-5-methylheptane | 0.10 | E2 |

| 1-Bromo-3-methylhexane | 0.65 | SN2 |

Research Findings

- Steric Effects : Branched bromoalkanes like this compound exhibit slower SN2 reactivity due to hindered backside attack, as demonstrated in kinetic studies of alkyl halides.

- Thermal Stability : Linear analogs (e.g., 1-bromoheptane) decompose at higher temperatures, while branched derivatives show lower thermal stability, favoring elimination.

- Applications : Bromoalkanes are pivotal in synthesizing pharmaceuticals and materials, leveraging their leaving-group ability to construct complex frameworks. For instance, brominated cyclohexane derivatives are used in high-value syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.